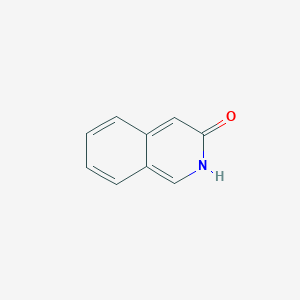

3-Hydroxyisoquinoline

説明

Structure

3D Structure

特性

IUPAC Name |

2H-isoquinolin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-9-5-7-3-1-2-4-8(7)6-10-9/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYPOFOQUZZUVQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=O)NC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20997882 | |

| Record name | Isoquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20997882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7651-81-2 | |

| Record name | 3(2H)-Isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7651-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20997882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-Hydroxyisoquinolines from β-Ketoesters: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-hydroxyisoquinoline scaffold is a privileged structural motif found in numerous biologically active compounds and natural products. Its synthesis has been a topic of significant interest in medicinal chemistry and drug development. This technical guide provides a detailed overview of modern synthetic strategies for the construction of 3-hydroxyisoquinolines and their derivatives, with a specific focus on methods utilizing readily available β-ketoesters as key starting materials. This document outlines two prominent and effective methodologies: a one-pot aryne acyl-alkylation/condensation and a copper-catalyzed C(sp³)–H functionalization/annulation. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to facilitate the practical application of these methods in a research and development setting.

One-Pot Aryne Acyl-Alkylation/Condensation

A highly efficient one-pot procedure for the synthesis of 3-hydroxyisoquinolines from β-ketoesters has been developed, proceeding via an aryne intermediate.[1][2] This method offers a rapid and convergent approach to this important heterocyclic core.

Reaction Mechanism and Workflow

The reaction is initiated by the in-situ generation of an aryne from a suitable precursor, typically an ortho-silylaryl triflate. The β-ketoester, acting as a nucleophile, then undergoes an acyl-alkylation reaction with the aryne. The resulting intermediate subsequently undergoes a condensation reaction with an ammonia source, leading to the formation of the this compound ring system.

Quantitative Data

The one-pot aryne-based synthesis demonstrates broad substrate scope with good to excellent yields. The following table summarizes the results for the synthesis of various 3-hydroxyisoquinolines.

| Entry | β-Ketoester (R¹, R²) | Aryne Precursor (R³) | Product | Yield (%) |

| 1 | Methyl acetoacetate (Me, Me) | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (H) | 1-Methyl-3-hydroxyisoquinoline | 85 |

| 2 | Ethyl benzoylacetate (Ph, Me) | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (H) | 1-Phenyl-3-hydroxyisoquinoline | 78 |

| 3 | Methyl 3-oxo-3-phenylpropanoate (Ph, OMe) | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (H) | 1-Methoxy-3-hydroxyisoquinoline | 65 |

| 4 | Methyl acetoacetate (Me, Me) | 4-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate (6-OMe) | 6-Methoxy-1-methyl-3-hydroxyisoquinoline | 82 |

| 5 | Methyl acetoacetate (Me, Me) | 4,5-Dimethoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate (6,7-diOMe) | 6,7-Dimethoxy-1-methyl-3-hydroxyisoquinoline | 75 |

Detailed Experimental Protocol

Representative Procedure for the Synthesis of 1-Methyl-3-hydroxyisoquinoline:

To a solution of methyl acetoacetate (46 mg, 0.4 mmol) in acetonitrile (4.0 mL) is added 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (120 mg, 0.4 mmol) and cesium fluoride (121 mg, 0.8 mmol). The resulting mixture is stirred at room temperature for 15 minutes. Ammonium hydroxide (28% aqueous solution, 0.4 mL) is then added, and the reaction is stirred for an additional 12 hours. The reaction mixture is then concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-methyl-3-hydroxyisoquinoline as a white solid.

Copper-Catalyzed Synthesis of Isoquinoline N-Oxides

A complementary approach to isoquinoline derivatives from β-ketoesters involves a copper-catalyzed C(sp³)–H functionalization and annulation of 2-bromoaryl oximes.[2][3] This method provides access to isoquinoline N-oxides, which are valuable synthetic intermediates.

Reaction Mechanism and Workflow

The proposed mechanism involves the copper(II)-catalyzed C(sp³)–H functionalization of the β-ketoester with the 2-bromoaryl oxime. This is followed by an intramolecular cyclization of the in-situ generated acylated intermediate to furnish the isoquinoline N-oxide.

Quantitative Data

This copper-catalyzed reaction is applicable to a range of substrates, affording isoquinoline N-oxides in good yields.[3]

| Entry | 2-Bromoaryl Oxime (R¹, R²) | β-Ketoester (R³, R⁴) | Product | Yield (%) |

| 1 | 2-Bromobenzaldehyde oxime (H, H) | Ethyl acetoacetate (Me, OEt) | 1-Methyl-3-ethoxycarbonylisoquinoline N-oxide | 85 |

| 2 | 2-Bromo-4-methylbenzaldehyde oxime (4-Me, H) | Ethyl acetoacetate (Me, OEt) | 6-Methyl-1-methyl-3-ethoxycarbonylisoquinoline N-oxide | 82 |

| 3 | 2-Bromo-5-methoxybenzaldehyde oxime (5-OMe, H) | Ethyl acetoacetate (Me, OEt) | 7-Methoxy-1-methyl-3-ethoxycarbonylisoquinoline N-oxide | 78 |

| 4 | 2-Bromobenzaldehyde oxime (H, H) | Ethyl benzoylacetate (Ph, OEt) | 1-Phenyl-3-ethoxycarbonylisoquinoline N-oxide | 75 |

| 5 | 2-Bromobenzaldehyde oxime (H, H) | Dibenzoylmethane (Ph, Ph) | 1,3-Diphenylisoquinoline N-oxide | 72 |

Detailed Experimental Protocol

General Procedure for the Synthesis of Isoquinoline N-Oxides:

A mixture of the 2-bromoaryl oxime (0.5 mmol), β-ketoester (0.6 mmol), and copper(II) acetate (10 mol%) in a mixture of methanol and toluene (1:1, 4 mL) is stirred in a sealed tube at 60 °C for 12-24 hours. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature and the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel (using a suitable eluent system, e.g., ethyl acetate/hexanes) to give the desired isoquinoline N-oxide.

Experimental Workflow Overview

The general workflow for both synthetic methodologies is outlined below. It encompasses reaction setup, monitoring, workup, and purification.

Conclusion

The synthesis of 3-hydroxyisoquinolines and their N-oxide derivatives from β-ketoesters is achievable through elegant and efficient modern synthetic methodologies. The one-pot aryne-based approach provides direct access to 3-hydroxyisoquinolines, while the copper-catalyzed method offers a route to isoquinoline N-oxides. Both methods demonstrate good functional group tolerance and provide the desired products in high yields. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, enabling the exploration of this important chemical space.

References

The Solvent's Influence: A Technical Guide to the Tautomerism of 3-Hydroxyisoquinoline

For Researchers, Scientists, and Drug Development Professionals

The tautomeric equilibrium of 3-hydroxyisoquinoline, a fundamental heterocyclic scaffold in medicinal chemistry, is profoundly influenced by its solvent environment. This guide provides an in-depth analysis of the lactam-lactim tautomerism, presenting quantitative data, detailed experimental protocols, and logical visualizations to aid in the understanding and manipulation of this critical chemical property. The ability of this compound to exist as two distinct tautomers, the lactam (isoquinolin-3(2H)-one) and the lactim (isoquinolin-3-ol), has significant implications for its physicochemical properties, including solubility, lipophilicity, and, crucially, its biological activity and drug-target interactions.

The Lactam-Lactim Equilibrium

This compound (3HIQ) dynamically exists as an equilibrium between the lactam and lactim forms. This equilibrium is not static and shifts in response to the surrounding solvent's properties, primarily its polarity and hydrogen-bonding capabilities.

Caption: Tautomeric equilibrium of this compound.

Generally, the more polar lactam form is favored in polar, protic solvents such as water and alcohols, which can effectively solvate the amide functionality through hydrogen bonding.[1][2] Conversely, the less polar lactim form predominates in non-polar, aprotic solvents like diethyl ether.[1][2] In many organic solvents of intermediate polarity, a mixture of both tautomers coexists.[1]

Quantitative Analysis of Tautomeric Equilibrium

The position of the tautomeric equilibrium is quantified by the equilibrium constant, KT, defined as the ratio of the concentration of the lactam tautomer to the lactim tautomer:

KT = [Lactam] / [Lactim]

A comprehensive understanding of the solvent's effect on this equilibrium is crucial for predicting the behavior of this compound derivatives in various environments, from reaction media to biological systems. The following table summarizes the spectroscopic data for this compound in a range of solvents, providing insight into the predominant tautomeric form.

| Solvent | Dielectric Constant (ε) | Absorption λmax (nm) | Emission λmax (nm) | Predominant Form |

| Water (pH 7) | 80.1 | 395[1] | 490 | Lactam |

| Methanol | 32.7 | ~340, ~405 (broad)[1] | 420, 480 | Mixture |

| Ethanol | 24.6 | ~340, ~405 (broad) | 418, 480 | Mixture |

| Butanol | 17.5 | ~340, ~405 (broad) | 415, 475 | Mixture |

| Diethyl Ether | 4.3 | ~340[1] | 390 | Lactim |

| Ethyl Acetate | 6.0 | ~340, ~425 (broad) | 400, 500 | Mixture |

| Dichloromethane | 8.9 | ~340, ~425 (broad) | 405, 510 | Mixture |

Note: The presence of two absorption bands in solvents like methanol, ethanol, butanol, ethyl acetate, and dichloromethane indicates the co-existence of both lactam and lactim forms.[1] The band around 340 nm is characteristic of the lactim form, while the longer wavelength absorption is attributed to the lactam form.[1]

Experimental Protocols for Tautomer Analysis

The determination of the tautomeric ratio of this compound in different solvents can be achieved through various spectroscopic techniques, primarily UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy.

UV-Vis Spectroscopy

Principle: This method relies on the distinct electronic absorption spectra of the lactam and lactim tautomers. By measuring the absorbance of a solution at wavelengths where one tautomer absorbs significantly more than the other, the relative concentrations of each form can be determined.

Detailed Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a non-polar solvent where it exists predominantly in the lactim form (e.g., anhydrous diethyl ether).

-

Prepare a stock solution in a polar, protic solvent where it exists almost exclusively as the lactam form (e.g., deionized water).

-

For each solvent to be tested, prepare a series of solutions of this compound with a known total concentration.

-

-

Instrumentation:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Use quartz cuvettes with a defined path length (typically 1 cm).

-

-

Data Acquisition:

-

Record the UV-Vis absorption spectrum of the pure lactim form (in diethyl ether) and the pure lactam form (in water) to identify their respective absorption maxima (λmax) and molar extinction coefficients (ε) at these wavelengths. The lactim form of this compound typically shows an absorption maximum around 340 nm, while the lactam form absorbs at a longer wavelength, around 395 nm in water.[1]

-

For each test solvent, record the absorption spectrum of the this compound solution.

-

-

Data Analysis:

-

The tautomeric equilibrium constant (KT) can be calculated using the following equation, assuming the total absorbance at a specific wavelength is the sum of the absorbances of the two tautomers:

A = εLactim * cLactim * l + εLactam * cLactam * l

where:

-

A is the measured absorbance at a specific wavelength.

-

εLactim and εLactam are the molar extinction coefficients of the lactim and lactam forms at that wavelength.

-

cLactim and cLactam are the concentrations of the lactim and lactam forms.

-

l is the path length of the cuvette.

By measuring the absorbance at two different wavelengths and solving the system of simultaneous equations, the concentrations of both tautomers can be determined, and subsequently, the KT value can be calculated.

-

References

The Photophysics of 3-Hydroxyisoquinoline: A Technical Guide for Researchers

An in-depth exploration of the unique photophysical properties of 3-Hydroxyisoquinoline (3HIQ), a molecule of significant interest in fluorescence sensing, materials science, and medicinal chemistry. This guide details its solvent-dependent tautomerism, excited-state intramolecular proton transfer (ESIPT) phenomenon, and key photophysical parameters, providing researchers with the foundational knowledge for its application in various scientific domains.

Introduction

This compound (3HIQ) is a heterocyclic organic compound that has garnered considerable attention for its versatile applications, ranging from a building block in the synthesis of bioactive molecules to a component in the development of fluorescent probes and sensors.[1][2] Its unique photophysical behavior is governed by a delicate interplay of tautomeric forms and an efficient excited-state intramolecular proton transfer (ESIPT) process, which is highly sensitive to the surrounding environment.[3][4] This sensitivity makes 3HIQ a valuable tool for probing local environments and designing novel stimuli-responsive materials.

This technical guide provides a comprehensive overview of the core photophysical properties of 3HIQ, with a focus on its behavior in various solvent environments. Quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols for key measurements are provided. Furthermore, the underlying photophysical mechanism is illustrated through a signaling pathway diagram.

Core Photophysical Processes: Tautomerism and ESIPT

The photophysics of 3HIQ are dominated by the equilibrium between its two tautomeric forms: the lactim (enol) and lactam (keto) forms. In the ground state, the lactim form is generally more stable, but the equilibrium can be shifted by the solvent polarity.[5] Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the nitrogen atom increase, facilitating the transfer of a proton from the oxygen to the nitrogen atom. This process, known as Excited-State Intramolecular Proton Transfer (ESIPT), results in the formation of the excited lactam tautomer.[6][7]

A key characteristic of 3HIQ is that this ESIPT process is relatively slow, occurring on the nanosecond timescale, which is in contrast to the typically ultrafast ESIPT observed in many other molecules.[3][4] This slow ESIPT is solvent-dependent and allows for the observation of dual fluorescence, with distinct emission bands from both the initially excited lactim form and the proton-transferred lactam form.[5]

References

The Multifaceted Biological Activities of 3-Hydroxyisoquinoline and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds, endowing them with diverse and potent biological activities. Among these, 3-hydroxyisoquinoline and its derivatives have emerged as a particularly promising class of compounds, demonstrating significant potential in medicinal chemistry. Their unique structural features allow for a wide range of chemical modifications, leading to the development of novel therapeutic agents with applications in oncology, infectious diseases, and neurology. This technical guide provides an in-depth exploration of the biological activities of this compound and its derivatives, focusing on their anticancer, antimicrobial, neuroprotective, and enzyme-inhibitory properties. Detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways are presented to facilitate further research and drug development in this exciting field.

Anticancer Activity

Derivatives of this compound, particularly those belonging to the 3-aminoisoquinolin-1(2H)-one class, have demonstrated significant potential as anticancer agents. These compounds have been shown to inhibit the growth of a wide range of human tumor cell lines, including those from leukemia, melanoma, and cancers of the lung, colon, central nervous system, ovary, kidney, breast, and prostate.

A notable example is 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one, which has been identified as a lead compound that effectively prevents tumor cell growth with good selectivity.[1] The anticancer mechanism of these compounds often involves the modulation of key signaling pathways crucial for cancer cell proliferation and survival. For instance, certain 3-acyl isoquinolin-1(2H)-one derivatives have been shown to induce apoptosis and cell cycle arrest at the G2 phase in breast cancer cells. This is achieved through the inhibition of the MEK/ERK and p38 MAPK signaling pathways, which are critical for cell growth and stress responses.[2] The inhibition of these pathways leads to the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, and activation of caspases, ultimately culminating in programmed cell death.[2]

Quantitative Data: Anticancer Activity

| Compound | Cell Line | Assay | IC50 / GI50 (µM) | Reference |

| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | NCI-60 Panel | Growth Inhibition | lgGI50 = -5.18 (average) | [1] |

| 3-Acyl isoquinolin-1(2H)-one derivative (4f) | MCF-7 (Breast) | CCK8 | Not specified | [2] |

| 3-Acyl isoquinolin-1(2H)-one derivative (4f) | MDA-MB-231 (Breast) | CCK8 | Not specified | [2] |

Signaling Pathway: Anticancer Mechanism of 3-Acyl Isoquinolin-1(2H)-ones

Antimicrobial Activity

The isoquinoline core is a key structural feature in many natural and synthetic compounds with antimicrobial properties.[3] Various derivatives, including tricyclic isoquinolines and tetrahydroisoquinolines, have demonstrated potent activity against a range of Gram-positive bacteria.

For instance, certain tricyclic isoquinoline derivatives synthesized through a [2 + 3] cycloaddition reaction have shown promising antibacterial activity against pathogens such as Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium.[3] Similarly, derivatives of 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have been synthesized and evaluated for their antimicrobial effects.

Quantitative Data: Antimicrobial Activity

| Compound | Organism | Assay | MIC (µg/mL) | Reference |

| Tricyclic Isoquinoline Derivative (8d) | Staphylococcus aureus | Broth Microdilution | 16 | [3] |

| Tricyclic Isoquinoline Derivative (8f) | Staphylococcus aureus | Broth Microdilution | 32 | [3] |

| Tricyclic Isoquinoline Derivative (8f) | Streptococcus pneumoniae | Broth Microdilution | 32 | [3] |

| Tricyclic Isoquinoline Derivative (8d) | Enterococcus faecium | Broth Microdilution | 128 | [3] |

| Tricyclic Isoquinoline Derivative (8f) | Enterococcus faecium | Broth Microdilution | 64 | [3] |

Neuroprotective Effects

Tetrahydroisoquinoline derivatives have garnered significant attention for their potential neuroprotective properties. These compounds are being investigated for their therapeutic potential in neurodegenerative diseases. One of the key mechanisms underlying their neuroprotective action is the antagonism of the N-methyl-D-aspartate (NMDA) receptor.

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been shown to exhibit neuroprotective effects by acting as an uncompetitive NMDA receptor antagonist.[3] Overactivation of NMDA receptors by the neurotransmitter glutamate leads to excessive calcium influx into neurons, a phenomenon known as excitotoxicity, which is a major contributor to neuronal cell death in various neurological disorders. By blocking the NMDA receptor, 1MeTIQ can mitigate this excitotoxic damage. This antagonism of the glutamatergic system is a crucial aspect of its neuroprotective mechanism.[3]

Signaling Pathway: Neuroprotective Mechanism of 1-Methyl-1,2,3,4-tetrahydroisoquinoline

Enzyme Inhibition

Isoquinoline derivatives have been identified as potent inhibitors of various enzymes, highlighting their potential as therapeutic agents for a range of diseases.

Phosphodiesterase (PDE) Inhibition

Certain pyrimido[2,1-a]isoquinolin-4-one derivatives have been shown to be effective inhibitors of phosphodiesterases (PDEs), enzymes that play a crucial role in signal transduction by hydrolyzing cyclic nucleotides like cAMP and cGMP. The inhibition of PDEs leads to an increase in intracellular levels of these second messengers, which can have various physiological effects.

For example, 2-(piperazinyl)-4H-pyrimido[2,1-a]isoquinolin-4-one (IQ3b) is a potent inhibitor of cAMP-specific high-affinity phosphodiesterase.[4] This inhibition leads to elevated cAMP levels, which in turn can inhibit platelet aggregation. This antiplatelet effect is mediated by the cAMP-dependent inhibition of calcium mobilization and fibrinogen binding.[4]

Quantitative Data: Phosphodiesterase Inhibition

| Compound | Enzyme | IC50 (µM) | Reference |

| 2-(piperazinyl)-4H-pyrimido[2,1-a]isoquinolin-4-one (IQ3b) | cAMP high-affinity phosphodiesterase | 11 ± 5 | [4] |

Signaling Pathway: Phosphodiesterase Inhibition and Antiplatelet Effect

DNA-Dependent Protein Kinase (DNA-PK) Inhibition

Derivatives of pyrimido[2,1-a]isoquinolin-4-one have also been identified as potent inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in the DNA damage response pathway.[5] Inhibition of DNA-PK can sensitize cancer cells to radiotherapy and chemotherapy. Structure-activity relationship studies have revealed that a 2-morpholino group on the pyrimido[2,1-a]isoquinolin-4-one scaffold is crucial for potent inhibitory activity.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Anticancer Activity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Compound Dilution: Prepare a two-fold serial dilution of the isoquinoline derivative in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).

-

Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.

Neuroprotective Activity: SH-SY5Y Neuroblastoma Cell Assay

Principle: The SH-SY5Y neuroblastoma cell line is a widely used in vitro model to study neuroprotection. Neurotoxicity is induced by a toxin (e.g., 6-hydroxydopamine or MPP+), and the ability of a compound to protect the cells from this toxicity is assessed, often using the MTT assay.

Protocol:

-

Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

-

Compound Pre-treatment: Seed the cells in a 96-well plate. After 24 hours, pre-treat the cells with various concentrations of the tetrahydroisoquinoline derivative for 1-2 hours.

-

Toxin Induction: Induce neurotoxicity by adding a neurotoxin (e.g., 100 µM 6-OHDA) to the wells and incubate for another 24-48 hours.

-

Cell Viability Assessment: Assess cell viability using the MTT assay as described in section 5.1.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the compound by comparing the viability of cells treated with both the compound and the toxin to those treated with the toxin alone.

Enzyme Inhibition: Phosphodiesterase (PDE) Assay

Principle: PDE activity is measured by monitoring the hydrolysis of a fluorescently labeled cyclic nucleotide substrate. In the presence of a PDE inhibitor, the rate of hydrolysis decreases.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing the purified PDE enzyme, a fluorescently labeled substrate (e.g., FAM-cAMP), and the pyrimido[2,1-a]isoquinolin-4-one derivative at various concentrations in an appropriate assay buffer.

-

Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30 minutes).

-

Termination: Stop the reaction by adding a stop reagent.

-

Fluorescence Measurement: Measure the fluorescence of the product using a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of PDE inhibition for each concentration of the inhibitor. Determine the IC50 value by plotting a dose-response curve.

Synthesis of Key Derivatives

The synthesis of biologically active this compound derivatives often involves multi-step reaction sequences. Below are generalized synthetic approaches for some of the key classes of compounds discussed.

Synthesis of 3-Aminoisoquinolin-1(2H)-one Derivatives

A common method for the synthesis of 3-aminoisoquinolin-1(2H)-ones starts from 2-(cyanomethyl)benzoic acid. This allows for the variation of the substituent at the 3-amino group. [1]

Synthesis of Tricyclic Isoquinoline Derivatives

Tricyclic isoquinoline derivatives with antibacterial activity can be synthesized via a [2 + 3] cycloaddition reaction between a 1-methyl-3,4-dihydroisoquinoline and dimethyl acetylenedicarboxylate (DMAD). [3]The dihydroisoquinoline precursors are typically prepared using the Bischler-Napieralski reaction. [6]

Synthesis of 1-Pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivatives

The synthesis of these tetrahydroisoquinoline derivatives generally involves the Bischler-Napieralski reaction to form the isoquinoline core, followed by reduction and subsequent functionalization at various positions.

Conclusion

The this compound scaffold represents a versatile and privileged structure in medicinal chemistry, giving rise to a diverse range of derivatives with potent biological activities. The anticancer, antimicrobial, neuroprotective, and enzyme-inhibitory properties of these compounds underscore their significant therapeutic potential. This technical guide has provided a comprehensive overview of the current state of research in this area, including quantitative data, detailed experimental protocols, and insights into the underlying mechanisms of action. It is anticipated that the information presented herein will serve as a valuable resource for researchers and drug development professionals, stimulating further investigation and innovation in the field of isoquinoline-based therapeutics. The continued exploration of the chemical space around the this compound core, coupled with a deeper understanding of the structure-activity relationships and molecular targets, holds great promise for the discovery of novel and effective drugs to address a wide range of human diseases.

References

- 1. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-Methyl-1,2,3,4-tetrahydroisoquinoline and established uncompetitive NMDA receptor antagonists induce tolerance to excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective benzopyranone and pyrimido[2,1-a]isoquinolin-4-one inhibitors of DNA-dependent protein kinase: synthesis, structure-activity studies, and radiosensitization of a human tumor cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 3-Hydroxyisoquinoline Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 3-hydroxyisoquinoline scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of potent and selective enzyme inhibitors. While this compound itself is often a synthetic intermediate, its derivatives have emerged as critical pharmacophores targeting key enzymes implicated in a range of diseases, most notably in oncology and inflammatory conditions. This technical guide provides a comprehensive overview of the primary mechanisms of action for biologically active this compound derivatives, with a significant focus on their role as inhibitors of Poly(ADP-ribose) Polymerase (PARP). Additionally, this guide will explore other notable mechanisms, including the inhibition of phosphodiesterases (PDEs) and Hypoxia-Inducible Factor (HIF) prolyl hydroxylases. Detailed experimental protocols for key assays, quantitative inhibitory data, and visual representations of signaling pathways and experimental workflows are provided to support researchers in the fields of drug discovery and development.

Core Mechanism of Action: PARP Inhibition

A prominent and extensively studied mechanism of action for derivatives of this compound, particularly 1-oxo-3,4-dihydroisoquinoline-4-carboxamides and isoquinolinone-naphthoquinone hybrids, is the inhibition of Poly(ADP-ribose) Polymerase (PARP) enzymes, especially PARP1 and PARP2.[1][2][3] These enzymes are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1]

The primary mechanism of inhibition is competitive binding to the nicotinamide adenine dinucleotide (NAD+) binding site of the PARP enzyme.[1] By mimicking the nicotinamide moiety of NAD+, these isoquinoline derivatives occupy the catalytic site, preventing the synthesis and attachment of poly(ADP-ribose) (PAR) chains to target proteins, including PARP itself.[1][4] This catalytic inhibition is a key aspect of their function.

Furthermore, a critical component of the anti-cancer efficacy of these inhibitors is the concept of "PARP trapping." By binding to the PARP enzyme that is already associated with DNA at the site of a break, the inhibitors stabilize the PARP-DNA complex, preventing the dissociation of PARP and obstructing the subsequent steps of DNA repair.[4] This trapped PARP-DNA complex is a significant cytotoxic lesion, which, during DNA replication, can lead to the formation of double-strand breaks (DSBs).

In cancer cells with deficiencies in homologous recombination (HR), a major pathway for repairing DSBs, such as those with BRCA1 or BRCA2 mutations, the accumulation of these unrepaired DSBs leads to a state of "synthetic lethality," resulting in selective cancer cell death while sparing normal cells with functional HR pathways.[1]

Signaling Pathway of PARP Inhibition

The following diagram illustrates the central role of PARP1 in DNA single-strand break repair and the mechanism by which this compound-based PARP inhibitors disrupt this process, leading to synthetic lethality in HR-deficient cancer cells.

Quantitative Data: PARP Inhibition by Isoquinoline Derivatives

The inhibitory potency of various isoquinoline derivatives against PARP1 and PARP2 is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes key quantitative data for representative compounds from the literature.

| Compound Class | Specific Compound/Derivative | Target | IC50 (nM) | Reference |

| 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide | 2e | PARP1 | 26.4 ± 4.1 | [5] |

| 2e | PARP2 | 18.3 ± 4.5 | [5] | |

| Most Potent Derivative in Series | PARP1 | 22 | [5] | |

| Most Potent Derivative in Series | PARP2 | 4.0 | [5] | |

| Isoquinolinone-Naphthoquinone Hybrid | 5c | PARP1 | 2.4 | [3] |

| 5d | PARP1 | 4.8 | [3] |

Other Mechanisms of Action

While PARP inhibition is a major focus, derivatives of the isoquinoline scaffold have been shown to target other enzymes, indicating the versatility of this chemical core.

Phosphodiesterase (PDE) Inhibition

Certain 1-phenyl-3,4-dihydroisoquinoline amide derivatives have been developed as potent and selective inhibitors of phosphodiesterase 4 (PDE4).[6] PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in various signaling pathways.[7] By inhibiting PDE4, these compounds increase intracellular cAMP levels, which can modulate inflammatory responses.[6] This mechanism is particularly relevant for the development of treatments for inflammatory diseases.

The signaling pathway involves the inhibition of PDE, leading to an accumulation of cAMP. This, in turn, activates Protein Kinase A (PKA), which goes on to phosphorylate various downstream targets, ultimately resulting in a dampened inflammatory response.

| Compound Class | Target | IC50 (µM) | Reference |

| 1-Phenyl-3,4-dihydroisoquinoline amide | PDE4B | Potent inhibition reported | [6] |

| Quinoline-based derivatives | PDE5 | 0.020 (for compound 4b) | [8] |

HIF Prolyl Hydroxylase Inhibition

Some 4-hydroxy-isoquinoline compounds have been investigated as inhibitors of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs).[9] PHDs are enzymes that, under normal oxygen conditions (normoxia), hydroxylate the alpha subunit of HIF, targeting it for degradation. By inhibiting PHDs, these compounds stabilize HIF-α, allowing it to translocate to the nucleus and activate the transcription of genes involved in the response to hypoxia, such as erythropoietin (EPO), which stimulates red blood cell production.[9][10] This mechanism is being explored for the treatment of anemia.

Experimental Protocols

The following sections detail generalized protocols for key experiments used to characterize the inhibitory activity of this compound derivatives.

Protocol for Determining IC50 of PARP Inhibitors (Cell-Based Assay)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a PARP inhibitor in a cancer cell line using a luminescent cell viability assay.

1. Cell Culture and Seeding:

- Culture a relevant cancer cell line (e.g., a BRCA-mutant line for PARP inhibitors) under standard conditions.

- Harvest cells during their exponential growth phase and perform a cell count.

- Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and incubate for 24 hours to allow for attachment.[11]

2. Compound Preparation and Treatment:

- Prepare a stock solution of the isoquinoline-based PARP inhibitor in a suitable solvent like DMSO.

- Perform serial dilutions of the stock solution in culture medium to create a range of concentrations to be tested.

- Treat the cells in the 96-well plate with the different concentrations of the inhibitor. Include a vehicle control (DMSO) and an untreated control.

3. Incubation:

- Incubate the plate for a period that allows for the cytotoxic effects of PARP inhibition to manifest, which is typically longer than for other cytotoxic agents (e.g., 72 to 96 hours).[12]

4. Cell Viability Assay (e.g., CellTiter-Glo®):

- Equilibrate the plate and the assay reagent to room temperature.

- Add the cell viability reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.[11]

- Mix the contents and incubate to stabilize the signal.

5. Data Acquisition and Analysis:

- Measure the luminescence of each well using a microplate reader.

- Normalize the data by expressing the luminescent signal of the treated wells as a percentage of the vehicle control.

- Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

- Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the data and calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.[11][13]

Experimental Workflow for IC50 Determination

The following diagram provides a visual representation of the typical workflow for an IC50 determination experiment.

Conclusion

Derivatives of this compound represent a versatile and powerful class of compounds with significant therapeutic potential. Their primary and most well-characterized mechanism of action is the inhibition of PARP enzymes, which has led to the development of targeted cancer therapies that exploit the principle of synthetic lethality. The ability of this scaffold to also target other key enzymes like phosphodiesterases and HIF prolyl hydroxylases underscores its importance in drug discovery. A thorough understanding of these mechanisms, supported by robust experimental data and clear visualization of the underlying biological pathways, is essential for the continued development of novel and effective therapeutics based on the this compound core structure. This guide serves as a foundational resource for researchers dedicated to advancing this promising area of medicinal chemistry.

References

- 1. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isoquinolinone-Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of novel inhibitors of phosphodiesterase 4 with 1-phenyl-3,4-dihydroisoquinoline scaffold: Structure-based drug design and fragment identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. Generation of Dose-Response Curves and Improved IC50s for PARP Inhibitor Nanoformulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Spectral Profile of 3-Hydroxyisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-Hydroxyisoquinoline, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral properties, offering a foundational dataset for researchers engaged in the synthesis, characterization, and application of this molecule.

Spectroscopic Data Summary

The spectral data for this compound is summarized below, providing a quick reference for its characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.1 | s | 1H | H-1 |

| ~7.0 | s | 1H | H-4 |

| ~7.7 | d | 1H | H-5 |

| ~7.5 | t | 1H | H-6 |

| ~7.3 | t | 1H | H-7 |

| ~8.0 | d | 1H | H-8 |

| ~11.0 | br s | 1H | -OH |

¹³C NMR (Carbon-13 NMR) Spectral Data

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~162 | C-3 |

| ~145 | C-1 |

| ~138 | C-8a |

| ~130 | C-5 |

| ~128 | C-7 |

| ~127 | C-4a |

| ~126 | C-6 |

| ~120 | C-8 |

| ~105 | C-4 |

Infrared (IR) Spectroscopy

The following table lists the characteristic vibrational frequencies for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Strong, Broad | O-H Stretch (phenolic) |

| 3100-3000 | Medium | C-H Stretch (aromatic) |

| ~1640 | Strong | C=O Stretch (lactam tautomer) |

| ~1620 | Medium | C=N Stretch |

| ~1580 | Medium | C=C Stretch (aromatic) |

| ~1470 | Medium | C=C Stretch (aromatic) |

| ~1280 | Strong | C-O Stretch (phenolic) |

| ~830 | Strong | C-H Bend (out-of-plane) |

| ~750 | Strong | C-H Bend (out-of-plane) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The absorption maxima of this compound are solvent-dependent, indicating a shift in the tautomeric equilibrium between the lactim and lactam forms.

| Solvent | λmax (nm) |

| Diethyl Ether | ~340 |

| Water | 395 |

Experimental Protocols

The following sections provide detailed methodologies for acquiring the spectral data presented above.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing may be applied.

¹H NMR Acquisition:

-

The ¹H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer.

-

A standard one-pulse sequence is used.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The chemical shifts are referenced to the residual solvent peak.

¹³C NMR Acquisition:

-

The ¹³C NMR spectrum is recorded on the same spectrometer.

-

A proton-decoupled pulse sequence is used to simplify the spectrum.

-

A longer acquisition time or a higher number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

The chemical shifts are referenced to the deuterated solvent signal.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound onto the center of the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance after automatic background subtraction by the instrument's software.

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in the desired spectroscopic grade solvent (e.g., ethanol, water, or cyclohexane).

-

From the stock solution, prepare a dilute solution with an absorbance value ideally within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as the reference (blank).

-

Fill a second quartz cuvette with the prepared sample solution.

-

Record the absorption spectrum over a wavelength range of approximately 200-800 nm.

-

The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of this compound.

Caption: Workflow for Spectral Data Acquisition and Analysis of this compound.

Solubility Profile of 3-Hydroxyisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3-Hydroxyisoquinoline in common laboratory solvents. Due to a lack of extensive, publicly available quantitative solubility data for this compound, this document focuses on providing a framework for determining its solubility through established experimental protocols. The information presented here is intended to guide researchers in handling and utilizing this compound for a variety of applications in drug discovery and chemical synthesis.

Physicochemical Properties of this compound

This compound, also known as isoquinolin-3(2H)-one, is a heterocyclic organic compound with the molecular formula C₉H₇NO and a molecular weight of 145.16 g/mol .[1] It typically appears as a white to yellow or orange crystalline powder.[1] Key physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₇NO | [1] |

| Molecular Weight | 145.16 | [1] |

| Melting Point | 194 °C | [1] |

| Boiling Point | 267 °C | [1] |

| Appearance | White to yellow to orange crystalline powder | [1] |

Qualitative Solubility of this compound

| Solvent Class | Common Lab Solvents | Expected Qualitative Solubility |

| Polar Protic | Water, Methanol, Ethanol | Likely soluble, especially with heating, due to hydrogen bonding capabilities with the hydroxyl group. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Acetonitrile | Expected to be soluble, particularly in strong dipolar aprotic solvents like DMSO and DMF. |

| Non-Polar | Hexane, Toluene, Diethyl ether | Likely sparingly soluble to insoluble due to the significant polarity mismatch. |

Note: This table represents an educated estimation based on chemical principles. Experimental verification is crucial for any research application.

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound. This method can be adapted for both qualitative and quantitative measurements.

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO, hexane)

-

Analytical balance

-

Vials or test tubes with caps

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled water bath or incubator

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer (for quantitative analysis)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a vial. The excess solid should be clearly visible.

-

Seal the vial to prevent solvent evaporation.

-

Agitate the mixture vigorously using a vortex mixer or magnetic stirrer.

-

Place the vial in a temperature-controlled environment (e.g., a 25 °C water bath) and allow it to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. Continue agitation during this period.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any solid particles, it is recommended to use a syringe fitted with a filter (e.g., a 0.45 µm PTFE or PVDF filter).

-

Dilute the collected supernatant with a known volume of a suitable solvent to bring the concentration within the analytical range of the chosen analytical method.

-

-

Quantitative Analysis (Optional):

-

Analyze the diluted solution using a calibrated analytical instrument such as an HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

A pre-established calibration curve of known concentrations of this compound versus instrument response is required for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Qualitative Assessment:

For a less rigorous, qualitative assessment, a small, known amount of the compound (e.g., 1-5 mg) can be added to a known volume of solvent (e.g., 1 mL) and observed for dissolution at a specific temperature with agitation.[2][3] The compound can be classified as soluble, partially soluble, or insoluble based on visual inspection.

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: General workflow for experimental solubility determination.

This guide provides a foundational understanding of the solubility of this compound. For precise quantitative data, it is imperative to perform the experimental procedures outlined. The provided information and protocols are intended to support researchers in their endeavors in medicinal chemistry and drug development.

References

The Versatile Precursor: A Technical Guide to 3-Hydroxyisoquinoline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Hydroxyisoquinoline, a heterocyclic aromatic compound, stands as a pivotal precursor in the landscape of modern organic synthesis. Its unique structural features and reactivity have positioned it as a valuable building block for the construction of a diverse array of complex molecules with significant applications in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the role of this compound in organic synthesis, detailing key reactions, experimental protocols, and its application in the development of bioactive compounds and functional materials.

Core Reactions and Functionalization

This compound readily undergoes functionalization at its hydroxyl group and the nitrogen atom of the isoquinoline core, opening avenues for the synthesis of a wide range of derivatives. Key transformations include O-alkylation, N-alkylation, and cross-coupling reactions.

O-Alkylation

The hydroxyl group of this compound can be readily alkylated to furnish 3-alkoxyisoquinolines. This transformation is typically achieved under basic conditions using an alkyl halide.

Experimental Protocol: Synthesis of 3-Methoxyisoquinoline

To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), is added a base, for instance, potassium carbonate (1.5 eq). The mixture is stirred at room temperature for a short period before the addition of an alkylating agent like methyl iodide (1.2 eq). The reaction is then stirred at room temperature or gently heated until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired 3-methoxyisoquinoline.[1]

N-Alkylation

The nitrogen atom of the isoquinoline ring can be alkylated, particularly when the hydroxyl group is in its tautomeric keto form as isoquinolin-3(2H)-one. This reaction is also typically performed in the presence of a base and an alkylating agent.

Experimental Protocol: Synthesis of 2-Benzyl-isoquinolin-3(2H)-one

A mixture of this compound (1.0 eq), a base such as potassium carbonate (1.5 eq), and a solvent like DMF is stirred at room temperature. Benzyl bromide (1.2 eq) is then added to the mixture. The reaction is stirred at an elevated temperature (e.g., 100°C) for several hours.[2] After completion, the mixture is cooled, and the product is isolated through an aqueous workup and extraction with an organic solvent. Purification by column chromatography affords the N-alkylated product.

Cross-Coupling Reactions

The this compound scaffold can be further elaborated through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, to introduce aryl, vinyl, or amino functionalities. These reactions typically require conversion of the hydroxyl group to a better leaving group, such as a triflate or halide.

Applications in the Synthesis of Bioactive Molecules and Functional Materials

The derivatives of this compound are integral to the synthesis of numerous compounds with significant biological activity and interesting photophysical properties.

Pharmaceutical Intermediates

This compound is a key intermediate in the synthesis of a variety of bioactive molecules and pharmaceuticals.[3] Its derivatives are being investigated for their potential in treating a range of diseases, including neurological disorders.[4] The isoquinoline core is a common scaffold in many natural and synthetic compounds with diverse pharmacological activities.[5]

Fluorescent Probes

The inherent fluorescent properties of the isoquinoline ring system make this compound and its derivatives attractive candidates for the development of fluorescent probes. These probes are valuable tools in biological research and diagnostics for applications such as cellular imaging.[3]

Synthesis of Complex Ligands

This compound serves as a precursor in the synthesis of complex ligands used in catalysis. A notable example is the synthesis of the atropisomeric P,N-ligand, QUINAP.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for various reactions and biological activities of this compound derivatives.

Table 1: Reaction Yields for Functionalization of this compound Derivatives

| Entry | Reactant | Reagent(s) | Product | Yield (%) | Reference |

| 1 | This compound | Methyl Iodide, K₂CO₃, DMF | 3-Methoxyisoquinoline | Not specified | [1] |

| 2 | This compound | Benzyl Bromide, K₂CO₃, DMF | 2-Benzyl-isoquinolin-3(2H)-one | 82 | [2] |

| 3 | Isoquinolin-3-amines | Substituted Aryl Halides, Pd catalyst | N-Aryl-isoquinolin-3-amines | 46-94 |

Table 2: Biological Activity of Isoquinoline Derivatives

| Compound | Biological Activity | Target/Assay | IC₅₀ / MIC (µM) | Reference |

| Thiazoline-Tetralin Derivatives | Anticancer | MCF-7 cell line | 69.2 | [3] |

| Thiazoline-Tetralin Derivatives | Anticancer | A549 cell line | >100 | [3] |

| N-Substituted Isoquinolin-1,3-diones | Anticancer | HePG-2 cell line | Various | [4] |

| N-Substituted Isoquinolin-1,3-diones | Anticancer | HCT-116 cell line | Various | [4] |

| N-Substituted Isoquinolin-1,3-diones | Anticancer | MCF-7 cell line | Various | [4] |

| Benzimidazole Derivatives | Anticancer | A549 cell line | 264.32 - 608.70 | [7] |

| 2-Aminobenzo[de]isoquinoline-1,3-diones | Anticancer | HCT-116 cell line | 1.3 - 45.0 (µg/mL) | [8] |

| 2-Aminobenzo[de]isoquinoline-1,3-diones | Anticancer | Hep-G2 cell line | 1.3 - 45.0 (µg/mL) | [8] |

| 2-Aminobenzo[de]isoquinoline-1,3-diones | Anticancer | MCF-7 cell line | 1.3 - 45.0 (µg/mL) | [8] |

| Quinazolinone Derivatives | Anticancer | HePG-2 cell line | Various | [9] |

| Quinazolinone Derivatives | Anticancer | HCT-116 cell line | Various | [9] |

| Quinazolinone Derivatives | Anticancer | MCF-7 cell line | Various | [9] |

| Alkynyl Isoquinolines | Antibacterial | S. aureus | 4 - 16 (µg/mL) | [10] |

| Alkynyl Isoquinolines | Antibacterial | MRSA | 4 - 8 (µg/mL) | [10] |

| Alkynyl Isoquinolines | Antibacterial | VRE | 4 - 16 (µg/mL) | [10] |

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key synthetic pathways and experimental workflows involving this compound and its precursors.

This compound has firmly established itself as a versatile and indispensable precursor in organic synthesis. Its accessibility and the reliability of its functionalization reactions provide a robust platform for the generation of a vast chemical space. The continued exploration of new synthetic methodologies and the application of its derivatives in drug discovery and materials science promise to unlock further innovations, solidifying the importance of this compound in advancing chemical and biomedical research.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Deep Dive: Unraveling the Electronic Structure of 3-Hydroxyisoquinoline

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Hydroxyisoquinoline (3HIQ) is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its biological activity and photophysical properties are intrinsically linked to its electronic structure, which is characterized by a delicate interplay of tautomerism and excited-state dynamics. This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of 3HIQ, focusing on its lactim and lactam tautomers. We present key quantitative data from computational studies, detail the underlying theoretical methodologies, and visualize fundamental processes to offer a deeper understanding for researchers in drug discovery and materials development.

Introduction

The functionality of this compound is largely governed by the equilibrium between its two tautomeric forms: the lactim (enol) and lactam (keto) forms. This tautomerism significantly influences the molecule's electronic properties, including its dipole moment, and frontier molecular orbitals (HOMO and LUMO), which in turn dictate its reactivity, stability, and interaction with biological targets. Understanding the nuances of the electronic landscape of these tautomers is therefore critical for the rational design of novel 3HIQ-based therapeutics and functional materials. This guide synthesizes findings from various theoretical studies to provide a clear and structured repository of this vital information.

Tautomerism and Electronic Properties

Theoretical studies, primarily employing Density Functional Theory (DFT) and Configuration Interaction Singles (CIS), have been instrumental in elucidating the electronic characteristics of the 3HIQ tautomers.

Data Presentation

The following tables summarize key quantitative data from computational analyses of the lactim and lactam forms of this compound.

Table 1: Calculated Dipole Moments of this compound Tautomers

| Tautomer | State | Computational Method | Dipole Moment (Debye) |

| Lactim | Ground State (S₀) | DFT-B3LYP/6-31G | 1.9 D[1] |

| Excited State (S₁) | CIS/6-31G | 2.6 D[1] | |

| Lactam | Ground State (S₀) | DFT-B3LYP/6-31G | 6.2 D[1] |

| Excited State (S₁) | CIS/6-31G | 7.5 D[1] |

Table 2: Relative Stability of Cationic this compound Tautomers

| Cationic Tautomer | Computational Method | Relative Stability |

| Lactim⁺ | PBE0/6-311+G(d,p) | Less stable |

| Lactam⁺ | PBE0/6-311+G(d,p) | More stable by 0.27 eV[1] |

Note: A comprehensive table of HOMO-LUMO energies and detailed geometric parameters is pending the acquisition of specific data from further literature analysis.

Experimental and Computational Protocols

The theoretical data presented in this guide are derived from rigorous computational chemistry protocols. A typical workflow for these calculations is outlined below.

Computational Methodology

A common approach to studying the electronic structure of molecules like this compound involves the following steps:

-

Geometry Optimization: The initial step is to determine the lowest energy structure of each tautomer. This is typically achieved using Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G*. This process adjusts the bond lengths and angles to find a stable conformation.

-

Ground State Properties: Once the geometries are optimized, various electronic properties of the ground state (S₀) are calculated. This includes the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, Mulliken charges, and the ground state dipole moment. These calculations are often performed at the same level of theory as the geometry optimization (e.g., DFT-B3LYP/6-31G*).

-

Excited State Calculations: To investigate the photophysical properties, excited state calculations are performed. A common method for this is the Configuration Interaction Singles (CIS) approach, often with a basis set like 6-31G*. This allows for the calculation of properties such as the excited-state dipole moment.

-

Software: These calculations are typically carried out using quantum chemistry software packages like Gaussian 03.[1]

Mandatory Visualizations

To visually represent the core concepts discussed, the following diagrams have been generated using the DOT language.

Lactim-Lactam Tautomerization of this compound

Caption: Lactim-Lactam Tautomerization of this compound.

Computational Workflow for Electronic Structure Analysis

Caption: A typical computational workflow for theoretical analysis.

Conclusion and Future Prospects

Theoretical studies provide invaluable insights into the electronic structure of this compound, revealing the distinct electronic profiles of its lactim and lactam tautomers. The significant differences in their dipole moments, both in the ground and excited states, underscore the profound impact of tautomerism on the molecule's behavior. These computational findings are crucial for understanding the structure-activity relationships of 3HIQ derivatives and for guiding the design of new molecules with tailored properties for pharmaceutical and material science applications. Future theoretical work could expand upon these foundations by exploring the influence of different substituents on the electronic structure and by employing more advanced computational methods to further refine our understanding of the excited-state dynamics, including the explicit role of solvent effects in the tautomerization process.

References

An In-depth Technical Guide to Excited-State Proton Transfer in 3-Hydroxyisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyisoquinoline (3-HIQ) is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry and materials science due to its unique photophysical properties.[1] A key characteristic of 3-HIQ is its ability to undergo excited-state intramolecular proton transfer (ESIPT), a process that modulates its fluorescence and has implications for its application as a fluorescent probe and in the development of novel pharmaceuticals.[1][2] This technical guide provides a comprehensive overview of the core mechanisms, quantitative photophysical data, and experimental methodologies related to the ESPT phenomenon in 3-HIQ. It is intended to serve as a valuable resource for researchers and professionals working in drug development and related scientific fields.

Introduction to this compound and ESPT

This compound, also known as 3-isoquinolinol, is a versatile building block in organic synthesis.[1] In non-hydroxylic solvents, it primarily exists in its lactim (enol) tautomeric form, while in water, the lactam (keto) form is favored.[3] The molecule possesses both a proton donor (-OH group) and a proton acceptor (N atom) site, making it a candidate for intramolecular proton transfer.[4]

Excited-state intramolecular proton transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule upon electronic excitation. This process often leads to the formation of a tautomeric species with distinct photophysical properties, most notably a large Stokes shift in its fluorescence spectrum. In 3-HIQ, upon UV irradiation, the lactim form can undergo ESIPT to form an excited-state lactam tautomer, which then fluoresces at a longer wavelength.[2]

Mechanisms of Proton Transfer in this compound

The tautomerism of 3-HIQ is complex and can be influenced by the surrounding environment, such as the polarity of the solvent and the presence of proton-donating or -accepting species.[4] Both ground-state and excited-state proton transfer events are crucial to understanding its behavior.

Ground-State Tautomerism

In the ground state, 3-HIQ can exist in equilibrium between its lactim and lactam forms. Theoretical calculations have indicated a high energy barrier (37.023 kcal/mol) for the conversion of the enol monomer to the keto monomer, suggesting the keto form is less likely to exist in the ground state as a monomer.[5][6] However, in polar protic solvents like water, the lactam form is stabilized.[3]

Excited-State Proton Transfer (ESPT)

Upon photoexcitation, the proton transfer dynamics of 3-HIQ become prominent. Several mechanisms have been proposed and investigated:

-

Monomer ESPT: In its monomeric form, 3-HIQ can undergo intramolecular proton transfer from the hydroxyl group to the nitrogen atom in the excited state.[4] This process has been observed to occur on a nanosecond timescale, which is considered relatively slow for ESIPT reactions.[4][7]

-

Self-Association and Double-Proton Transfer: In nonpolar solvents like cyclohexane, 3-HIQ can self-associate to form dimers.[5][8] Theoretical studies suggest that these dimers can exist as both enol/enol and keto/keto forms in the ground state, with a relatively low energy barrier (8.98 kcal/mol) between them.[5][6][8] Upon excitation of the enol/enol dimer, a sequential double-proton transfer has been proposed. One proton transfers in the excited state, followed by a transition to the ground state where the second proton transfer occurs.[5][8][9]

-

Solvent-Mediated Proton Transfer: In the presence of protic species like acetic acid, a concerted two-proton transfer can occur along the dihydrogen bonds formed between 3-HIQ and the solvent molecule in the first excited state.[5][8] This solvent-assisted mechanism provides an alternative pathway for proton transfer and can contribute to fluorescence quenching.[5][6][8]

Quantitative Photophysical Data

The photophysical properties of 3-HIQ are highly dependent on the solvent environment. The following tables summarize key quantitative data from various studies.

Table 1: Theoretical and Experimental Dipole Moments of 3-HIQ Tautomers [4]

| Tautomer | State | Dipole Moment (Debye) |

| Lactim | Ground (S₀) | 1.9 |

| Lactam | Ground (S₀) | 6.2 |

| Lactim | Excited (S₁) | 2.6 |

| Lactam | Excited (S₁) | 7.5 |

Table 2: Fluorescence Decay Parameters of 3-HIQ in Methanol [4]

| Excitation Wavelength (nm) | Emission Wavelength (nm) | Decay Time (τ) (ns) |

| 340 | 425 | 1.2 |

| 405 | 510 | 4.5 |

Table 3: Calculated Energy Barriers for Proton Transfer [5][6]

| System | Process | Energy Barrier (kcal/mol) |

| 3-HIQ Monomer | Enol to Keto (Ground State) | 37.023 |

| 3-HIQ Dimer | Enol/Enol to Keto/Keto (Ground State) | 8.98 |

Experimental Protocols

The investigation of ESPT in 3-HIQ relies on a combination of steady-state and time-resolved spectroscopic techniques, as well as computational chemistry methods.

Sample Preparation

-

Materials: this compound (e.g., from Aldrich, 99.0% purity) is used as received after checking for fluorescence purity.[4] Solvents used are of spectroscopic grade, and deionized water is employed for aqueous solutions.[4]

-

Concentration: For studies on the monomeric form, concentrations are typically kept low (e.g., ~10⁻⁵ M) to minimize self-association.[4]

Steady-State Spectroscopy

-

Absorption Spectroscopy: UV-Vis absorption spectra are recorded on a standard spectrophotometer to identify the ground-state species present in different solvents.

-

Fluorescence Spectroscopy: Steady-state fluorescence emission and excitation spectra are recorded to characterize the emissive species. Excitation spectra are often monitored at different emission wavelengths to confirm the presence of single or multiple ground-state species.

Time-Resolved Fluorescence Spectroscopy

-

Methodology: Time-resolved fluorescence decay measurements are performed using techniques like time-correlated single-photon counting (TCSPC).

-

Parameters: Fluorescence decays are recorded at various emission wavelengths across the fluorescence spectrum, with excitation at wavelengths corresponding to the absorption bands of the different species (e.g., 340 nm for the lactim form and 405 nm for the lactam form in methanol).[4] The decay data is then fitted to exponential functions to determine the fluorescence lifetimes.

Fluorescence Quenching Experiments

-

Procedure: To study the interaction with other molecules and potential quenching mechanisms, a solution of 3-HIQ is titrated with a quencher. The fluorescence intensity is measured after each addition.

-

Analysis: The quenching data is often analyzed using the Stern-Volmer equation: F₀/F = 1 + Ksv[Q], where F₀ and F are the fluorescence intensities in the absence and presence of the quencher, Ksv is the Stern-Volmer quenching constant, and [Q] is the quencher concentration.[10]

Computational Methods

-

Software: Quantum chemical calculations are typically performed using software packages like Gaussian.[4]

-

Methods: Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are commonly used to investigate the geometries, energies, and spectroscopic properties of the different tautomeric forms in both the ground and excited states.[5][8][9] This allows for the calculation of energy barriers for proton transfer and the simulation of absorption and emission spectra.[9]

Visualizing the Proton Transfer Pathways

The following diagrams, generated using the DOT language, illustrate the key proton transfer mechanisms in this compound.

Caption: Excited-State Intramolecular Proton Transfer (ESIPT) in monomeric 3-HIQ.

Caption: Proposed double-proton transfer mechanism in 3-HIQ self-associated dimers.[8][9]

Conclusion and Future Outlook

The excited-state proton transfer dynamics of this compound are multifaceted, involving intramolecular, intermolecular, and solvent-assisted pathways. The distinct fluorescence signatures of its tautomeric forms make it a promising candidate for the development of fluorescent probes and sensors. A thorough understanding of its photophysical behavior in various environments is crucial for harnessing its full potential in drug development and materials science.

Future research will likely focus on further elucidating the ultrafast dynamics of the proton transfer process using advanced spectroscopic techniques. Moreover, the synthesis of novel 3-HIQ derivatives with tailored photophysical properties will open up new avenues for their application in biological imaging and as photoactive therapeutic agents. The interplay between theoretical modeling and experimental investigation will continue to be vital in advancing our knowledge of this fascinating molecular system.

References

- 1. chemimpex.com [chemimpex.com]

- 2. ESIPT-mediated Photocycloadditions of 3-Hydroxyquinolinones: Development of a Fluorescence Quenching Assay for Reaction Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The tautomerism of 3-hydroxyisoquinolines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. scispace.com [scispace.com]

- 5. A questionable excited-state double-proton transfer mechanism for this compound - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Slow excited state phototautomerization in this compound. | Sigma-Aldrich [sigmaaldrich.com]

- 8. A questionable excited-state double-proton transfer mechanism for this compound - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. A questionable excited-state double-proton transfer mechanism for this compound - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]